molecular formula C17H20N2 B103729 Didesipramine CAS No. 2095-95-6

Didesipramine

Cat. No.: B103729
CAS No.: 2095-95-6
M. Wt: 252.35 g/mol
InChI Key: XJWJQDZWUYUIEM-UHFFFAOYSA-N
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Description

Didesipramine, also known as Desipramine, is a tricyclic antidepressant used in the treatment of depression . It works by increasing the activity of a chemical called norepinephrine in the brain . It is available as a tablet for oral administration .


Synthesis Analysis

Desipramine has been found to form binary adducts with three dicarboxylic acids—namely succinic, malonic and glutaric acids . This adduct formation is significant because most tricyclic antidepressants show limited water solubility as free bases .


Molecular Structure Analysis

The molecular formula of Desipramine is C18H22N2 . It has a molecular weight of 266.381 g/mol . The chemical name of desipramine is 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine .


Chemical Reactions Analysis

Desipramine is extensively metabolized by CYP2D6 to its main metabolite 2-OH-desipramine . Alternative metabolic pathways are 10-hydroxylation and further demethylation to this compound .

Scientific Research Applications

Parkinson's Disease Treatment

Studies have shown that desipramine, closely related to didesipramine, can be beneficial in treating Parkinson's disease. It has been found to improve symptoms such as rigor, akinesia, and overall psychic activity of patients (Laitinen, 1969).

Effects on Central Nervous System Genes

Research indicates that imipramine, closely related to this compound, can affect the expression of central nervous system genes. Long-term imipramine treatment was found to alter the levels of various mRNAs in the rat brain, which may be relevant to its therapeutic efficacy in major depression (Brady et al., 1991).

Imipramine as a Model Drug for P450 Research

Imipramine, again closely related to this compound, serves as a model drug for cytochrome P450 research. It is metabolized to active compounds including desipramine and didesmethylimipramine, providing insights into drug metabolism and pharmacokinetics (Brøsen et al., 1996).

Impact on Neurotransmitter Uptake

Imipramine and related compounds like desipramine can inhibit the uptake of neurotransmitters in the brain, such as noradrenaline. This action is crucial for their antidepressant effects (Glowinski & Axelrod, 1964).

Neuroplasticity and Depression

Studies suggest that treatments like imipramine can influence neuronal plasticity. In animal models of depression, imipramine treatment resulted in increased neuron and synapse numbers in the hippocampus, which correlates with behavioral effects and supports the hypothesis that depression is related to impairments in structural plasticity (Chen et al., 2010).

Mechanism of Action

Desipramine exerts its antidepressant activity by increasing the synaptic concentration of norepinephrine (and to a lesser extent, serotonin) in the central nervous system by inhibition of its reuptake by the presynaptic neuronal membrane .

Safety and Hazards

Desipramine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction and respiratory irritation .

Future Directions

While specific future directions for Didesipramine are not mentioned in the search results, it’s worth noting that Desipramine is primarily used for the treatment of depression . It may also be useful to treat symptoms of attention-deficit hyperactivity disorder (ADHD) .

Properties

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c18-12-5-13-19-16-8-3-1-6-14(16)10-11-15-7-2-4-9-17(15)19/h1-4,6-9H,5,10-13,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWJQDZWUYUIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175131
Record name Didesipramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095-95-6
Record name Didesmethylimipramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2095-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Didesipramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Didesipramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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